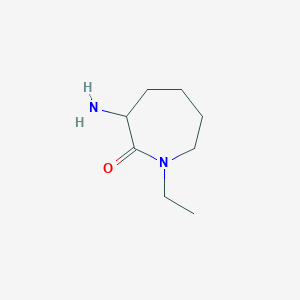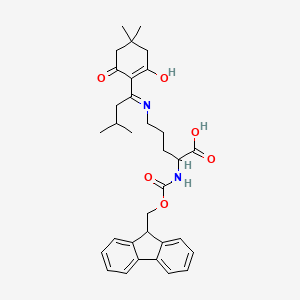
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Orn(Ivdde)-OH: is a compound used in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method. The compound consists of an ornithine amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Ivdde) group at the side chain. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Ivdde)-OH typically involves the protection of the ornithine amino acid. The Fmoc group is introduced to protect the N-terminus, while the Ivdde group is used to protect the side chain. The process generally involves the following steps:
Protection of the N-terminus: The ornithine amino acid is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to form the Fmoc-protected ornithine.
Protection of the side chain: The Fmoc-protected ornithine is then reacted with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride (Ivdde-Cl) to protect the side chain, resulting in the formation of Fmoc-Orn(Ivdde)-OH
Industrial Production Methods: Industrial production of Fmoc-Orn(Ivdde)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Orn(Ivdde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Ivdde group can be removed using hydrazine or hydroxylamine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, hydrazine or hydroxylamine for Ivdde removal.
Coupling: DIC and HOBt for peptide bond formation
Major Products Formed:
Deprotected Ornithine: Removal of the Fmoc and Ivdde groups yields free ornithine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Orn(Ivdde)-OH is widely used in the synthesis of peptides and proteins. Its dual protection allows for selective deprotection, facilitating the synthesis of complex peptide sequences .
Biology: In biological research, Fmoc-Orn(Ivdde)-OH is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays .
Medicine: The compound is used in the development of peptide-based therapeutics, including drugs that target specific proteins or pathways in diseases such as cancer and infectious diseases .
Industry: Fmoc-Orn(Ivdde)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
Mecanismo De Acción
The mechanism of action of Fmoc-Orn(Ivdde)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminus of the ornithine amino acid, preventing unwanted reactions during peptide chain elongation. The Ivdde group protects the side chain, allowing for selective deprotection and further functionalization. This dual protection strategy enables the synthesis of complex peptides with high precision and efficiency .
Comparación Con Compuestos Similares
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Orn(Ivdde)-OH, but with a tert-butyloxycarbonyl (Boc) group protecting the lysine side chain.
Fmoc-Arg(Pbf)-OH: Contains a pentamethylchroman-6-sulfonyl (Pbf) group protecting the arginine side chain.
Fmoc-Cys(Trt)-OH: Features a trityl (Trt) group protecting the cysteine side chain
Uniqueness: Fmoc-Orn(Ivdde)-OH is unique due to the combination of the Fmoc and Ivdde protecting groups, which provide orthogonal protection and allow for selective deprotection. This makes it particularly useful in the synthesis of peptides with complex sequences and multiple functional groups .
Propiedades
Fórmula molecular |
C33H40N2O6 |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39) |
Clave InChI |
FEZWSEOHAQFMBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-[4-(hydroxymethyl)oxan-4-yl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;[4-[4-[2-(fluoromethylidene)butoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-[1-(hydroxymethyl)cyclopropyl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-methyloxan-3-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-morpholin-4-yl-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(4-phenyloxan-4-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13395056.png)
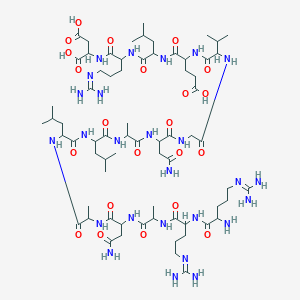

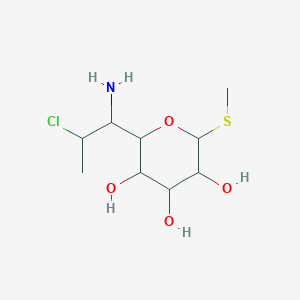
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B13395080.png)
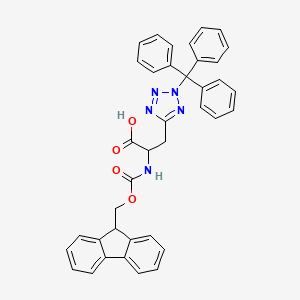
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate](/img/structure/B13395099.png)
![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)

![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13395117.png)
![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
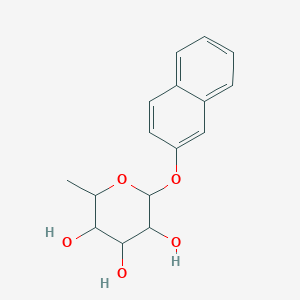
![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)
